

# Midostaurin clinical trial validation phase III results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

## Phase III Clinical Trial Results: RATIFY (CALGB 10603)

The RATIFY trial established midostaurin as a standard of care for newly diagnosed FLT3-mutated AML. The key design elements and results are summarized below.

### Trial Design Summary

| Feature            | Description                                                                                   |
|--------------------|-----------------------------------------------------------------------------------------------|
| Phase              | III [1]                                                                                       |
| Patient Population | 717 newly diagnosed AML patients (aged 18-59) with a confirmed FLT3 mutation (ITD or TKD) [1] |

| **Treatment Arms** | **Experimental:** Standard chemotherapy (7+3 induction + high-dose cytarabine consolidation) + Midostaurin **Control:** Standard chemotherapy + Placebo [1] || **Primary Endpoint** | Overall Survival (OS) [1] |

### Primary Efficacy and Safety Results

| Outcome Measure               | Midostaurin + Chemotherapy   | Placebo + Chemotherapy           | Statistical Significance             |
|-------------------------------|------------------------------|----------------------------------|--------------------------------------|
| Overall Survival (OS)         | Median OS: 74.7 months [2]   | Median OS: 25.6 months [2]       | Hazard Ratio (HR): 0.78; P=0.009 [1] |
| Event-Free Survival (EFS)     | Median EFS: 8.0 months [2]   | Median EFS: 3.0 months [2]       | HR: 0.78; P=0.002 [1]                |
| Rate of Severe Adverse Events | Similar to placebo group [1] | Similar to midostaurin group [1] | No significant difference [1]        |

The survival benefit of midostaurin was consistent across all FLT3 mutation subtypes (ITD-high, ITD-low, and TKD) and regardless of whether patients subsequently underwent an allogeneic hematopoietic stem cell transplantation [1] [2].

## Comparison with Other FLT3 Inhibitors

While no completed head-to-head phase III trials exist, a real-world study and an ongoing trial provide context for comparing midostaurin with other agents.

**Real-World Evidence: Midostaurin vs. Quizartinib** A 2024 retrospective multicenter study compared these inhibitors in newly diagnosed FLT3-ITD AML patients receiving intensive 7+3 chemotherapy [3].

### Real-World Outcomes Comparison

| Parameter                               | Midostaurin (n=110) | Quizartinib (n=20)         |
|-----------------------------------------|---------------------|----------------------------|
| Composite Complete Remission (CRc) Rate | 73%                 | 85% (p=0.004) [3]          |
| Requirement for Re-induction            | 17.3%               | 0% (p=0.04) [3]            |
| Dosing Interruptions/Changes            | 26%                 | 5% (p=0.04) [3]            |
| Relapse Rate (at median follow-up)      | 32%                 | 0% (limited follow-up) [3] |

| Parameter               | Midostaurin (n=110) | Quizartinib (n=20) |
|-------------------------|---------------------|--------------------|
| Median Overall Survival | Not Reached         | Not Reached [3]    |

### Ongoing Head-to-Head Clinical Trial

- **Trial Identifier:** 17-623 (Dana-Farber Cancer Institute) [4]
- **Phase:** III [4]
- **Comparison:** Crenolanib vs. Midostaurin in newly diagnosed FLT3-mutated AML, following induction and consolidation therapy [4]
- **Status:** Not Enrolling (results pending) [4]

## Mechanism of Action and Signaling Pathways

Midostaurin is an oral, multi-targeted kinase inhibitor. Its mechanism involves disrupting key proliferative and survival signals in cancer cells.

### Key Molecular Targets

| Target                                         | Function in AML and Mast Cell Diseases                                                                                                 | Impact of Inhibition                                                                                    |
|------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| <b>FLT3</b> (mutant and wild-type)             | Receptor tyrosine kinase; mutations (ITD/TKD) cause constitutive activation, driving leukemic cell proliferation and survival [5] [6]. | Induces apoptosis in leukemic cells; primary mechanism in FLT3-mutated AML [5] [7].                     |
| <b>KIT</b> (including D816V mutant)            | Receptor tyrosine kinase; the D816V mutation drives mast cell growth and survival in systemic mastocytosis [5].                        | Inhibits growth and survival of neoplastic mast cells; basis for approval in systemic mastocytosis [5]. |
| <b>PDGFR-<math>\alpha/\beta</math>, VEGFR2</b> | Kinases involved in angiogenesis and tumor microenvironment maintenance [8] [6].                                                       | May contribute to anti-leukemic effects by disrupting the tumor microenvironment [8].                   |
| <b>SYK, PKC</b>                                | Kinases involved in downstream signaling and cell transformation [8] [5].                                                              | Contributes to broad activity and chemosensitization, including in non-FLT3-mutated AML [8].            |

The following diagram illustrates how midostaurin inhibits the constitutively active FLT3 receptor and its downstream signaling pathways, leading to apoptosis in leukemic cells.



[Click to download full resolution via product page](#)

## Key Experimental Methodologies

The evidence for midostaurin's efficacy is rooted in specific clinical and preclinical experimental designs.

### 1. Pivotal Clinical Trial Protocol (RATIFY)

- **Treatment Regimen:** Midostaurin (50 mg twice daily) or placebo was administered on days 8-21 of each 7+3 induction cycle (daunorubicin + cytarabine), days 8-21 of each high-dose cytarabine consolidation cycle, and continuously for up to 12 cycles of maintenance therapy in patients who remained in remission [1] [2].

- **Key Inclusion/Exclusion:** Patients aged 18-59 with newly diagnosed AML and a confirmed FLT3-ITD or TKD mutation; acute promyelocytic leukemia was excluded [1] [4].
- **Primary Endpoint Measurement:** Overall survival was measured from randomization until death from any cause [1].

## 2. Preclinical In Vivo Efficacy Models

- **Cell Lines:** Studies used luciferase-tagged AML cell lines (e.g., SKNO-1-luc+, OCI-AML3-luc+) expressing wild-type or mutant FLT3 [8].
- **Animal Model:** Female NOD-scid gamma (NSG) mice, 6-8 weeks old [8].
- **Procedure:** Mice received intravenous tail vein injection of AML cells. After 3 days, mice were randomized based on baseline luminescence into treatment groups (e.g., midostaurin 100 mg/kg vs. vehicle control). The drug was administered daily via oral gavage. Tumor burden was monitored longitudinally using non-invasive bioluminescence imaging [8].
- **Outcome Analysis:** Total body luminescence was quantified and compared between groups to assess the drug's effect on leukemia progression [8].

## 3. Drug Combination Synergy Studies

- **Methodology:** AML cell lines or primary patient samples were treated with midostaurin alone and in combination with standard chemotherapies (e.g., cytarabine, daunorubicin) or other targeted agents [8].
- **Analysis:** Drug interaction was analyzed using the Combination Index (CI) method, where  $CI < 1$  indicates synergy,  $CI = 1$  indicates an additive effect, and  $CI > 1$  indicates antagonism [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. plus Chemotherapy for Acute Myeloid Leukemia with... Midostaurin [pubmed.ncbi.nlm.nih.gov]
2. Novartis drug PKC412 ( midostaurin ) improves overall survival by 23... [prnewswire.com]
3. 4282 Real-World Treatment Patterns and Effectiveness of ... [ash.confex.com]
4. Randomized Study of Crenolanib versus Phase ... III Midostaurin [dana-farber.org]

5. Midostaurin: a novel therapeutic agent for patients with ... [pmc.ncbi.nlm.nih.gov]

6. What is the mechanism of Midostaurin? [synapse.patsnap.com]

7. Midostaurin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

8. Effects of the multi-kinase inhibitor midostaurin in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Midostaurin clinical trial validation phase III results]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b535430#midostaurin-clinical-trial-validation-phase-iii-results]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com